molecular formula C19H19FN6O3 B6480325 3-(4-fluorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898449-31-5

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B6480325
CAS No.: 898449-31-5
M. Wt: 398.4 g/mol
InChI Key: LCHIWZQGRRYUGN-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl substitutions, and a triazine ring fused with a purine scaffold. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives depends on their specific biological activity. For example, some derivatives have been found to exhibit promising antibiotic activity against a wide variety of drug-resistant Staphylococcus aureus strains .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazine derivatives depend on their specific structures and uses .

Future Directions

The future directions for research on 1,2,4-triazine derivatives are likely to involve the synthesis of new derivatives and the exploration of their biological activities .

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves multiple steps, typically starting with the preparation of the purine core. The synthetic route may include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazine Ring: This step involves the fusion of the triazine ring with the purine core, often through nucleophilic substitution reactions.

    Functional Group Modifications: The addition of the fluorophenyl group and the dimethyl substitutions are carried out using specific reagents and catalysts under controlled conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different cellular pathways and targets.

    Chemical Research: The compound serves as a model for studying the reactivity and properties of purine-triazine derivatives.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione include other purine derivatives and triazine-containing molecules. These compounds share structural similarities but may differ in their functional groups and biological activities. Examples include:

    Purine Derivatives: Compounds like adenine and guanine, which are fundamental to DNA and RNA structures.

    Triazine Derivatives: Compounds such as melamine and cyanuric acid, known for their industrial applications.

The uniqueness of this compound lies in its combined purine-triazine structure and specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O3/c1-10(11(2)27)26-18-21-16-15(17(28)24(4)19(29)23(16)3)25(18)9-14(22-26)12-5-7-13(20)8-6-12/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHIWZQGRRYUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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